Clorhidrato de 5-Bromo-1-metilisoindolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

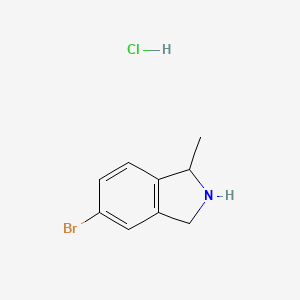

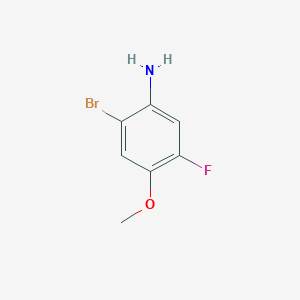

5-Bromo-1-methylisoindoline hydrochloride (5-BMIHCl) is a synthetic compound used in scientific research. It has a wide variety of applications, ranging from organic synthesis to biochemical and physiological studies. 5-BMIHCl can be synthesized in a variety of ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Química Medicinal

Clorhidrato de 5-Bromo-1-metilisoindolina: es un intermedio valioso en la química medicinal. Se utiliza para sintetizar varios derivados de indol que exhiben una amplia gama de actividades biológicas, incluidas propiedades antivirales, antiinflamatorias y anticancerígenas . La porción de indol es una estructura común que se encuentra en muchos fármacos sintéticos, y las modificaciones a esta estructura central pueden conducir al desarrollo de nuevos agentes terapéuticos.

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto se puede utilizar como precursor para la síntesis de moléculas orgánicas complejas que se utilizan en la creación de nuevos materiales. Estos materiales pueden tener aplicaciones específicas en electrónica, fotónica o como polímeros avanzados con propiedades únicas .

Ciencia Ambiental

El papel del This compound en la ciencia ambiental no está directamente establecido, pero sus derivados podrían explorarse por su posible uso en procesos de remediación ambiental, como la degradación de contaminantes o la síntesis de materiales respetuosos con el medio ambiente .

Farmacología

Farmacológicamente, el compuesto sirve como un bloque de construcción para el desarrollo de fármacos con posibles aplicaciones en el tratamiento de diversas enfermedades. Su núcleo de indol es significativo en el diseño de fármacos, ya que puede interactuar con una variedad de objetivos biológicos, lo que lleva a diversos efectos farmacológicos .

Biotecnología

En biotecnología, el This compound puede utilizarse en el diseño de sondas o como un andamiaje molecular para el desarrollo de compuestos bioactivos. Sus derivados pueden emplearse en ensayos e investigaciones centradas en sistemas y procesos biológicos .

Métodos Analíticos

Este compuesto también es importante en la química analítica, donde se puede utilizar como un estándar o compuesto de referencia en el análisis cromatográfico y otras técnicas analíticas para identificar o cuantificar sustancias .

Procesos Industriales

Si bien las aplicaciones industriales específicas del This compound no están bien documentadas, su papel como intermedio en la síntesis de varios derivados de indol sugiere su utilidad en procesos de producción química a gran escala, potencialmente en la fabricación de productos farmacéuticos o productos químicos especiales .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Bromo-1-methylisoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 5-Bromo-1-methylisoindoline hydrochloride to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of 5-Bromo-1-methylisoindoline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Bromo-1-methylisoindoline hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, 5-Bromo-1-methylisoindoline hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of these targets . For instance, the binding of 5-Bromo-1-methylisoindoline hydrochloride to an enzyme’s active site can inhibit its activity, thereby affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-1-methylisoindoline hydrochloride can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, 5-Bromo-1-methylisoindoline hydrochloride may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-1-methylisoindoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its effects .

Metabolic Pathways

5-Bromo-1-methylisoindoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of various metabolites in the body. Additionally, 5-Bromo-1-methylisoindoline hydrochloride may influence the activity of cofactors that are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of 5-Bromo-1-methylisoindoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of 5-Bromo-1-methylisoindoline hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Propiedades

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593409 |

Source

|

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-18-4 |

Source

|

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)